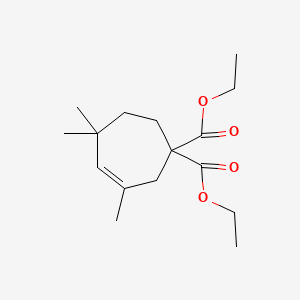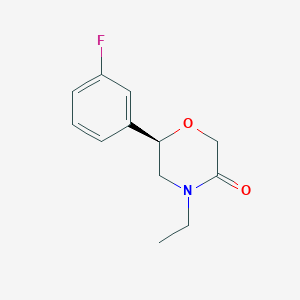![molecular formula C20H23NO6S2 B12631934 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that features a sulfonyl group attached to a tetrahydrothiophene ring, which is further connected to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Introduction of the Sulfonyl Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfonyl group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to Benzamide: The sulfonylated tetrahydrothiophene is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it back to a sulfide.
Substitution: The benzamide moiety can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
科学的研究の応用
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the effects of sulfonylated tetrahydrothiophene derivatives on biological systems.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
作用機序
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The benzamide moiety can interact with various receptors or enzymes, leading to a range of biological effects.
類似化合物との比較
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a sulfonylated tetrahydrothiophene ring and have been studied for their potential as potassium channel activators.
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and have various medicinal applications.
Uniqueness
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of a sulfonylated tetrahydrothiophene ring and a benzamide moiety. This unique structure may confer distinct biological activities and chemical properties that are not observed in other similar compounds.
特性
分子式 |
C20H23NO6S2 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C20H23NO6S2/c1-27-17-7-5-15(6-8-17)9-11-21-20(22)16-3-2-4-18(13-16)29(25,26)19-10-12-28(23,24)14-19/h2-8,13,19H,9-12,14H2,1H3,(H,21,22) |
InChIキー |
QXUWKAGZQAZOEB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)


![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)


![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)
